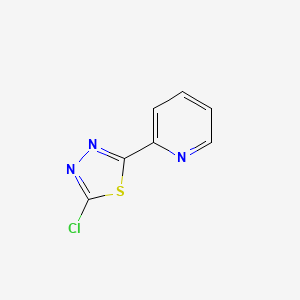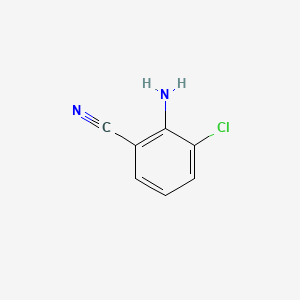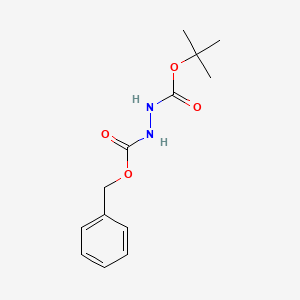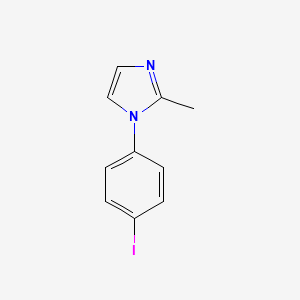
6-Amino-4-methyl-2,3-benzoxazin-1-one
Übersicht
Beschreibung
6-Amino-4-methyl-2,3-benzoxazin-1-one is a chemical compound that belongs to the benzoxazinone family. While the specific compound is not directly discussed in the provided papers, related derivatives and their synthesis, molecular structures, and chemical properties are extensively studied. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of various precursors under specific conditions to obtain derivatives with potential biological activities. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture or by reacting with benzyl bromide in methanolic ammonia water .
Molecular Structure Analysis
The molecular structures of these derivatives were characterized using various techniques, including 2D-NMR measurements and single crystal X-ray diffraction experiments. For example, the major compound from the first paper crystallizes in the monoclinic space group P2(1)/n and includes an attached dimethylsulfoxide molecule, resulting in a complex molecular formula . The structure of the benzylmercapto derivative is also monoclinic with space group P2(1)/c, and the molecules are linked by extensive intermolecular hydrogen bonding and stabilized by pi-pi stacking interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are crucial for understanding the reactivity and potential applications of the benzoxazinone family. The reactions typically involve nucleophilic substitution and are catalyzed by various agents to promote the formation of the desired products. The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a significant role in the stability and crystallization of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystalline forms, density, and molecular interactions are important for the characterization and potential applications of these compounds. For instance, the density of the benzylmercapto derivative was calculated to be 1.567 g/cm³ . The inhibitory activity towards human leukocyte elastase (HLE) of the 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives indicates their potential as bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research involving benzoxazine derivatives, such as 6-Amino-4-methyl-2,3-benzoxazin-1-one, has shown significant findings in the synthesis and evaluation of biological activities. A study demonstrated the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol, which were then tested for biological activity using brine shrimp lethality test. Some compounds showed potential bioactivity, highlighting the potential for further exploration in this field (Rudyanto et al., 2014).
Inhibition of Serine Protease
The inhibition of serine protease, particularly relevant in the context of Alzheimer's disease, has been investigated using 2-amino-4H-3,1-benzoxazin-4-ones. Compounds derived from this class showed improved potency compared to reference compounds, suggesting their potential in therapeutic applications related to Alzheimer's disease and complement enzyme inhibition (Hays et al., 1998).
Antimicrobial Activity
The antimicrobial activity of quinazolinones, including derivatives of benzoxazine, has been a subject of research. These compounds have demonstrated notable antimicrobial properties, making them candidates for further research in this domain (Patel et al., 2006).
Anti-inflammatory and Anticancer Potential
Studies have explored the synthesis and evaluation of benzoxazine derivatives for their anti-inflammatory and anticancer properties. For example, methyl benzoxazinyl acetates have shown 5-LOX inhibitory activity, which is significant in the development of anti-inflammatory agents (Reddy & Rao, 2008). Furthermore, some benzoxazine derivatives have been tested for cytotoxicity against cancer cell lines, providing insights into their potential as anticancer agents (Rudyanto et al., 2015).
Eigenschaften
IUPAC Name |
6-amino-4-methyl-2,3-benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONCVFTVUCPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457898 | |
| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-methyl-2,3-benzoxazin-1-one | |
CAS RN |
217196-94-6 | |
| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



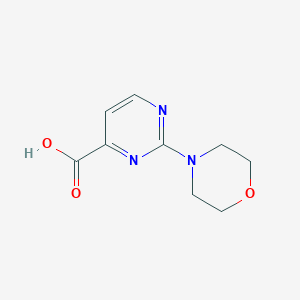
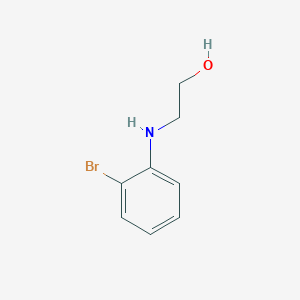
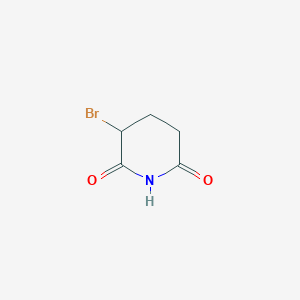
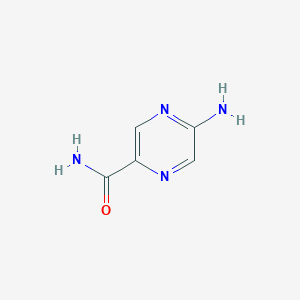
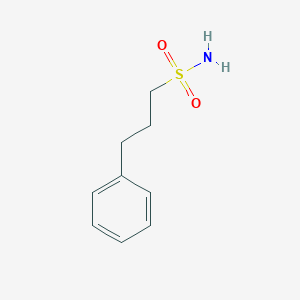
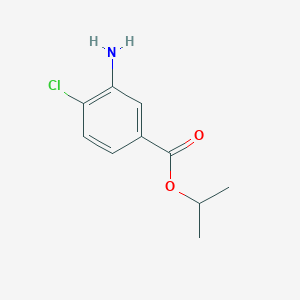
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)
